molecular formula C19H19F3N4O3 B2635537 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1775546-54-7

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2635537
CAS No.: 1775546-54-7
M. Wt: 408.381
InChI Key: SZALIQDVQLXFSU-UHFFFAOYSA-N
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Description

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic chemical compound of significant interest in biochemical and pharmacological research for its potential as a selective phosphodiesterase 2 (PDE2) inhibitor. This small molecule features a complex structure combining a 2-methyl-6-(trifluoromethyl)pyrimidine core, a piperidine linker, and a 1,3-benzodioxole (piperonyl) carboxamide group, a motif present in various biologically active molecules. Based on its structural analogy to patented compounds, such as substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds known to act as PDE2 inhibitors , this compound is intended for investigational use in fundamental research. PDE2 enzymes play a critical role in regulating intracellular concentrations of the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By potentially inhibiting PDE2, this compound may elevate cyclic nucleotide levels in cellular models, making it a valuable tool for studying related signaling pathways. Its primary research applications include neuroscientific studies on memory, learning, and neurological conditions, as well as cardiovascular research. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate laboratory safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3/c1-11-23-16(19(20,21)22)9-17(24-11)26-6-4-13(5-7-26)25-18(27)12-2-3-14-15(8-12)29-10-28-14/h2-3,8-9,13H,4-7,10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZALIQDVQLXFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The piperidine ring is then synthesized and coupled with the pyrimidine derivative. Finally, the benzodioxole moiety is introduced through a condensation reaction with the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide and analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Potential Applications Reference
This compound (Target) Not explicitly provided Not available 2-methyl-6-(trifluoromethyl)pyrimidine, piperidine linker, 1,3-benzodioxole carboxamide Inferred: Agrochemical/Pharma
2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzene sulfonamide Not provided Not available Chloro, fluoro, sulfonamide, dihydropyrimidinone Herbicidal
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C₁₉H₁₇ClF₃N₅O₃ 455.8 Chloropyridinyl, piperazine-carboxamide, benzoxazinone Not specified (diverse uses)
N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-2'-(methoxymethyl)-3-(trifluoromethyl)biphenyl-4-sulfonamide C₂₇H₂₅ClF₃N₃O₄S 604.0 Chloropyridinyl, biphenyl-sulfonamide, methoxymethyl Not specified (pharmacological)

Structural Insights:

Pyrimidine vs. Pyridine Cores : The target compound’s pyrimidine ring (vs. pyridine in and ) may enhance π-π stacking interactions in biological targets, while the trifluoromethyl group improves resistance to oxidative metabolism .

Linker Diversity: The piperidine linker in the target (vs.

Aromatic Moieties: The 1,3-benzodioxole group in the target (vs. sulfonamide in or benzoxazinone in ) increases lipophilicity, which could influence membrane permeability .

Research Findings and Functional Implications

Substituent Effects on Bioactivity

  • Trifluoromethyl Groups: Present in all compared compounds, this group is critical for enhancing metabolic stability and target affinity. For example, in , the dihydropyrimidinone derivative’s herbicidal activity is attributed to the trifluoromethyl group’s electron-withdrawing effects, which stabilize interactions with plant enzyme active sites .
  • Heterocyclic Linkers : Piperazine-containing compounds () exhibit broader solubility profiles compared to piperidine-linked analogs, suggesting trade-offs between bioavailability and target engagement .

Pharmacokinetic Considerations

  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives ( and ) generally exhibit higher plasma protein binding, reducing free drug concentration but extending half-life. In contrast, carboxamides (Target and ) may offer improved tissue penetration .
  • Benzodioxole vs. Benzoxazinone: The 1,3-benzodioxole in the target compound likely increases logP values compared to the benzoxazinone in , favoring blood-brain barrier penetration in therapeutic contexts .

Biological Activity

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The compound features several key structural components:

  • Pyrimidine Ring : Contains a trifluoromethyl group that enhances lipophilicity and metabolic stability.
  • Piperidine Ring : Provides a framework for interaction with biological targets.
  • Benzodioxole Moiety : Imparts unique chemical properties and potential biological activity.

Pharmacological Properties

Research indicates that compounds with similar structural motifs often exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Studies have shown that related compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : The presence of the piperidine and pyrimidine rings has been linked to anti-inflammatory properties, potentially useful in conditions like arthritis .
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents .

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
  • Signal Pathway Modulation : It may affect various signaling pathways involved in cell growth and apoptosis.

Case Studies

Multiple studies have evaluated the biological activity of similar compounds:

  • Antitumor Studies : A series of compounds structurally related to this compound showed significant cytotoxicity against human tumor cell lines, with IC50 values indicating potent activity .
  • Anti-inflammatory Studies : Compounds exhibiting similar piperidine structures have been reported to reduce inflammation in animal models, highlighting their therapeutic potential for inflammatory diseases .
  • Antimicrobial Evaluation : Research on related benzodioxole derivatives has revealed promising antimicrobial properties against various pathogens, supporting further investigation into their clinical applications .

Data Table

PropertyValue
Molecular FormulaC20H19F3N6O2
Molecular Weight394.38 g/mol
IUPAC NameN-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2H-benzodioxole-5-carboxamide
Mechanism of ActionEnzyme inhibition, signal modulation
Potential ApplicationsAnticancer, anti-inflammatory, antimicrobial

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